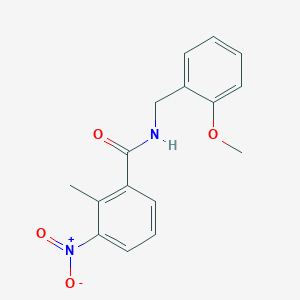

N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide

Description

N-(2-Methoxybenzyl)-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a 2-methyl-3-nitro-substituted benzoyl group linked to a 2-methoxybenzylamine moiety. This compound’s structural features—a nitro group at the 3-position, a methyl group at the 2-position, and a methoxybenzyl substituent—impart unique electronic and steric properties.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-11-13(7-5-8-14(11)18(20)21)16(19)17-10-12-6-3-4-9-15(12)22-2/h3-9H,10H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBGKLXLZIDWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide typically involves the following steps:

Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This is usually done by treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

Amidation: The nitrobenzene derivative is then subjected to amidation, where it reacts with 2-methoxybenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Reduction: The major product is N-(2-methoxybenzyl)-2-methyl-3-aminobenzamide.

Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.

Biological Studies: It is used in research to understand its effects on biological systems, including its cytotoxicity and interaction with cellular components.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxybenzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and functional roles of comparable benzamide derivatives:

Electronic and Reactivity Profiles

- Nitro Group Positioning: The 3-nitro group in the target compound contrasts with derivatives like N-(2-nitrophenyl)-4-bromobenzamide (), where nitro is on the aniline ring.

- Methoxy vs. Hydroxy Substituents : Compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), the methoxy group in the target compound increases lipophilicity and reduces hydrogen-bonding capacity, which may influence solubility and metabolic stability .

- Hydrazide vs. Amide Backbone : The hydrazide in (E)-N'-(2-Methoxybenzylidene)-3-nitrobenzohydrazide () introduces a reactive imine bond, enabling participation in condensation reactions, unlike the stable amide bond in the target compound .

Analytical and Spectroscopic Comparisons

- Mass Spectrometry : Compounds with N-(2-methoxybenzyl) groups (e.g., 25iP-NBOMe derivatives in ) fragment to produce characteristic ions (e.g., m/z = 121.0648 for C8H9O+), suggesting similar fragmentation pathways for the target compound .

- Crystallography : N-(2-Nitrophenyl)-4-bromobenzamide () exhibits bond lengths and angles comparable to halogenated benzamides, whereas the target’s methyl and nitro groups may induce distinct packing arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.